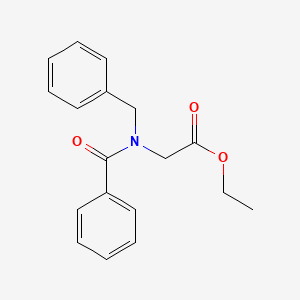![molecular formula C6H5BrN4O B13066974 7-bromo-4-methoxy-3H-[1,2,3]triazolo[4,5-c]pyridine CAS No. 1590410-84-6](/img/structure/B13066974.png)
7-bromo-4-methoxy-3H-[1,2,3]triazolo[4,5-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-4-methoxy-3H-[1,2,3]triazolo[4,5-c]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a bromine atom at the 7th position and a methoxy group at the 4th position on the triazolopyridine ring. It has a molecular formula of C6H5BrN4O and a molecular weight of 229.03 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-4-methoxy-3H-[1,2,3]triazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-3-bromo-5-methoxypyridine with sodium azide in the presence of a copper catalyst. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
7-Bromo-4-methoxy-3H-[1,2,3]triazolo[4,5-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions:
Major Products Formed
The major products formed from substitution reactions depend on the nucleophile used. For example, substitution with an amine would yield an amino derivative of the triazolopyridine .
Aplicaciones Científicas De Investigación
7-Bromo-4-methoxy-3H-[1,2,3]triazolo[4,5-c]pyridine has several scientific research applications:
Mecanismo De Acción
The exact mechanism of action of 7-bromo-4-methoxy-3H-[1,2,3]triazolo[4,5-c]pyridine is not well-documented. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
1H-1,2,3-Triazolo[4,5-b]pyridine: This compound is structurally similar but lacks the bromine and methoxy substituents.
4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyridine: Another similar compound with a different substitution pattern.
Uniqueness
7-Bromo-4-methoxy-3H-[1,2,3]triazolo[4,5-c]pyridine is unique due to the presence of both bromine and methoxy groups, which can influence its chemical reactivity and biological activity. These substituents may enhance its potential as a pharmaceutical agent or as a building block in organic synthesis .
Propiedades
Número CAS |
1590410-84-6 |
|---|---|
Fórmula molecular |
C6H5BrN4O |
Peso molecular |
229.03 g/mol |
Nombre IUPAC |
7-bromo-4-methoxy-2H-triazolo[4,5-c]pyridine |
InChI |
InChI=1S/C6H5BrN4O/c1-12-6-5-4(9-11-10-5)3(7)2-8-6/h2H,1H3,(H,9,10,11) |
Clave InChI |
QNQAVUOMWLAHEH-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=C(C2=NNN=C21)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(Trifluoromethyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13066893.png)
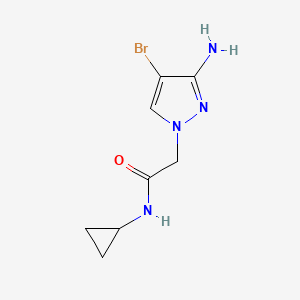
![1-[(5-Bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13066910.png)
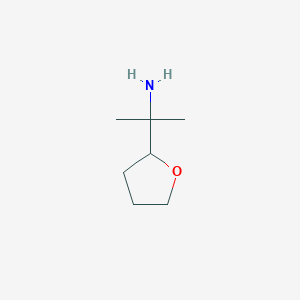
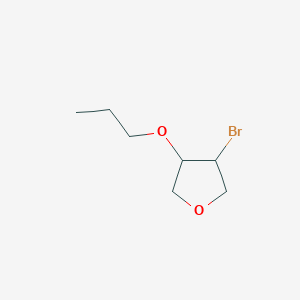
![2-Butyl-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13066932.png)
![Benzyl N-[2-(piperidin-4-yl)propan-2-yl]carbamate](/img/structure/B13066938.png)
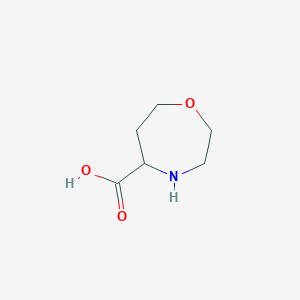


![tert-Butyl11-fluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B13066961.png)
![3-(propan-2-yl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B13066962.png)

